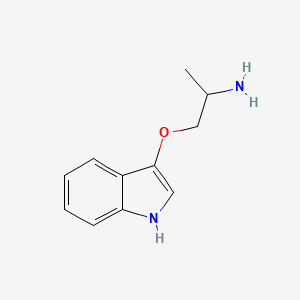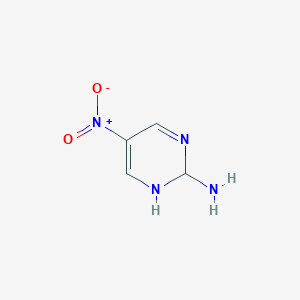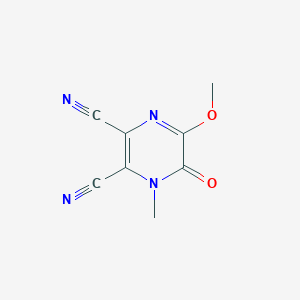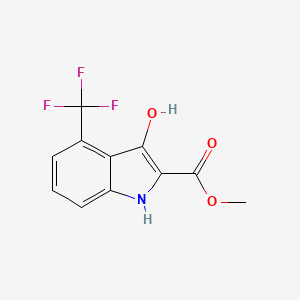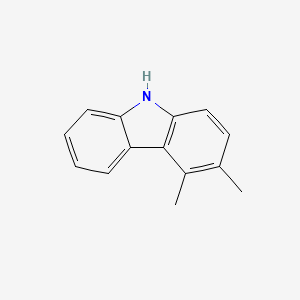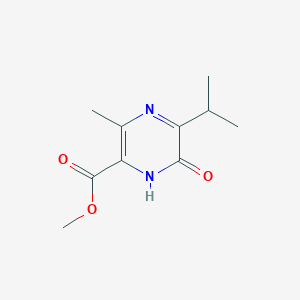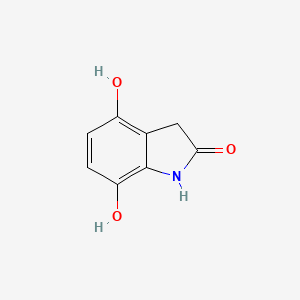
4,7-Dihydroxyindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 4,7-Dihydroxyindolin-2-one typically involves the construction of the indole nucleus followed by specific functionalization at the 4 and 7 positions. One common method includes the use of Lewis acid-catalyzed reactions, Mitsunobu reactions, and Pd-mediated cross-coupling reactions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4,7-Dihydroxyindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroxyindole derivatives .
Scientific Research Applications
4,7-Dihydroxyindolin-2-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anti-inflammatory and anticancer agent . Its ability to inhibit specific enzymes and pathways makes it a valuable compound for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of 4,7-Dihydroxyindolin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action, involving both direct enzyme inhibition and the generation of reactive species, contributes to its effectiveness as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
4,7-Dihydroxyindolin-2-one can be compared with other indole derivatives such as 3-substituted-indolin-2-one and oxoindolin-2-one . While these compounds share a common indole nucleus, their specific functional groups and substitutions confer unique biological activities. For example, 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity, whereas oxoindolin-2-one derivatives are being explored for their anticancer properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable target for further study and development.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4,7-dihydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7NO3/c10-5-1-2-6(11)8-4(5)3-7(12)9-8/h1-2,10-11H,3H2,(H,9,12) |
InChI Key |
MXVHAAHCXUAZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2NC1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


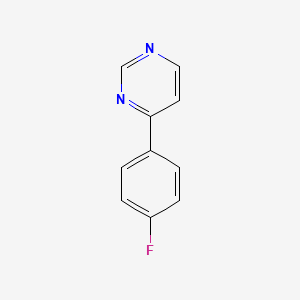
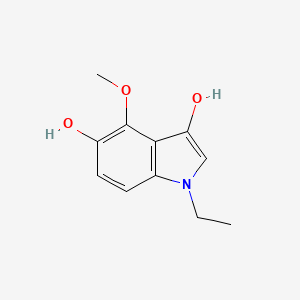
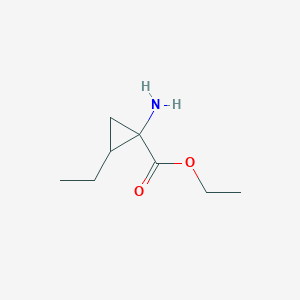
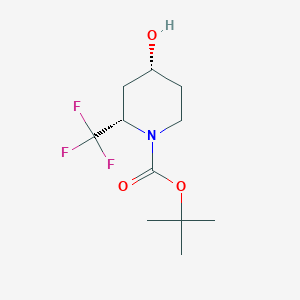
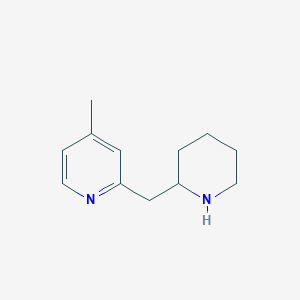
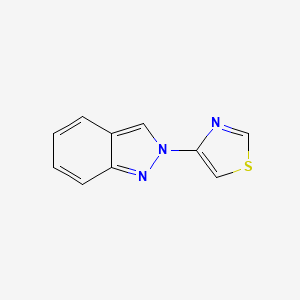
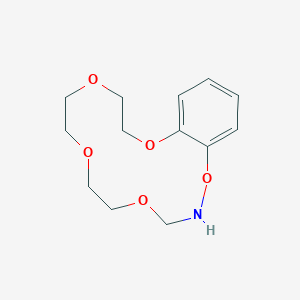
![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13111420.png)
